1,1'-Bi(cyclohexyl)-2-yl bromoacetate

Description

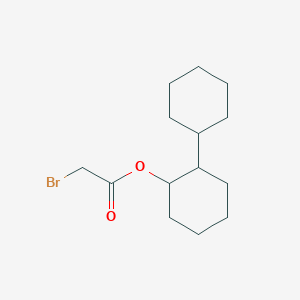

1,1'-Bi(cyclohexyl)-2-yl bromoacetate is a brominated ester derivative characterized by a bicyclohexyl backbone substituted with a bromoacetate functional group. This compound is notable for its structural complexity, combining the steric bulk of cyclohexyl groups with the electrophilic reactivity of the bromoacetate moiety. For example, ethyl bromoacetate derivatives have been employed in regioselective cyclizations to generate substituted piperazinones, which are pharmacologically relevant scaffolds .

Properties

CAS No. |

6976-57-4 |

|---|---|

Molecular Formula |

C14H23BrO2 |

Molecular Weight |

303.23 g/mol |

IUPAC Name |

(2-cyclohexylcyclohexyl) 2-bromoacetate |

InChI |

InChI=1S/C14H23BrO2/c15-10-14(16)17-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h11-13H,1-10H2 |

InChI Key |

DIYHVSKBLWKBBP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2CCCCC2OC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Bi(cyclohexyl)-2-yl bromoacetate typically involves the bromination of 1,1’-Bi(cyclohexyl)-2-yl acetate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Bi(cyclohexyl)-2-yl bromoacetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The bromoacetate group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

Nucleophilic Substitution: Formation of substituted derivatives like azides, thiocyanates, or ethers.

Reduction: Formation of 1,1’-Bi(cyclohexyl)-2-yl ethanol.

Oxidation: Formation of 1,1’-Bi(cyclohexyl)-2-yl acetic acid.

Scientific Research Applications

1,1’-Bi(cyclohexyl)-2-yl bromoacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

Medicine: Investigated for its potential in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-Bi(cyclohexyl)-2-yl bromoacetate involves its interaction with nucleophiles or electrophiles, leading to the formation of various derivatives. The bromoacetate group acts as a reactive site for nucleophilic attack, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,1'-Bi(cyclohexyl)-2-yl bromoacetate with analogous compounds in terms of synthesis, reactivity, and functional properties.

Ethyl Bromoacetate Derivatives

Ethyl bromoacetate (CH₂BrCO₂Et) shares the bromoacetate functional group but lacks the bicyclohexyl backbone. In cyclization reactions with cyclohexyl diamines, ethyl bromoacetate generates regioisomeric piperazinones (246 and 247) in a 90:10 ratio under reflux conditions in water/ethanol . In contrast, the bulkier this compound would likely exhibit altered regioselectivity or reduced reaction rates due to steric hindrance, though specific data are absent in the evidence.

| Property | Ethyl Bromoacetate | This compound |

|---|---|---|

| Backbone | Ethyl | Bicyclohexyl |

| Steric Bulk | Low | High |

| Reactivity in Cyclization | High (90:10 regioisomer ratio) | Likely reduced (theoretical) |

| Synthetic Utility | Intermediate for piperazinones | Potential for sterically constrained products |

Benzyl 2-([1,1'-Bi(cyclohexan)]-2-yl) Acetate (Compound 20)

This benzyl-substituted analog (C₆H₅CH₂CO₂-bicyclohexyl) replaces the bromine atom with a benzyl group. The absence of bromine eliminates electrophilic reactivity at the acetate position, shifting its utility toward non-polar applications (e.g., plasticizers or solubilizing agents).

4,4'-Bis(Bromomethyl)-1,1'-Biphenyl

While structurally distinct, this biphenyl bromomethyl compound shares bromine as a reactive substituent. Its two bromomethyl groups enable crosslinking or polymerization reactions, unlike the single bromoacetate group in this compound.

Key Research Findings and Gaps

- Reactivity : Ethyl bromoacetate’s high regioselectivity in cyclizations (90:10 product ratio) suggests that this compound could be tailored for sterically driven selectivity, though experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.